Cas no 1485630-56-5 (4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid)

4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid
- 1485630-56-5
- EN300-1930729
- CS-0345536
- AKOS012456152
-
- インチ: 1S/C11H10F4O2/c1-6-4-7(2-3-9(6)12)8(5-10(16)17)11(13,14)15/h2-4,8H,5H2,1H3,(H,16,17)
- InChIKey: AICRMGXIKZKQKK-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC(=O)O)C1C=CC(=C(C)C=1)F)(F)F
計算された属性
- せいみつぶんしりょう: 250.06169221g/mol
- どういたいしつりょう: 250.06169221g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1930729-2.5g |
4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid |
1485630-56-5 | 2.5g |
$1370.0 | 2023-09-17 | ||
Enamine | EN300-1930729-10.0g |
4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid |
1485630-56-5 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1930729-1.0g |
4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid |
1485630-56-5 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1930729-1g |
4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid |
1485630-56-5 | 1g |
$699.0 | 2023-09-17 | ||
Enamine | EN300-1930729-0.05g |
4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid |
1485630-56-5 | 0.05g |
$587.0 | 2023-09-17 | ||
Enamine | EN300-1930729-0.1g |
4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid |
1485630-56-5 | 0.1g |
$615.0 | 2023-09-17 | ||
Enamine | EN300-1930729-5g |
4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid |
1485630-56-5 | 5g |
$2028.0 | 2023-09-17 | ||
Enamine | EN300-1930729-5.0g |
4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid |
1485630-56-5 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1930729-0.5g |
4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid |
1485630-56-5 | 0.5g |
$671.0 | 2023-09-17 | ||
Enamine | EN300-1930729-0.25g |
4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid |
1485630-56-5 | 0.25g |
$642.0 | 2023-09-17 |
4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid 関連文献
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acidに関する追加情報
Introduction to 4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid (CAS No. 1485630-56-5)
4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid, identified by its Chemical Abstracts Service (CAS) number 1485630-56-5, is a fluorinated organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms, which confer unique physicochemical properties such as increased metabolic stability, lipophilicity, and binding affinity. The structural motif of 4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid incorporates a trifluoromethyl group and a fluoro-substituted aromatic ring, making it a promising candidate for further exploration in drug discovery and material science.
The synthesis and characterization of 4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid have been the subject of several studies aimed at understanding its reactivity and potential applications. The presence of both carboxylic acid and fluoro-substituted aromatic groups provides multiple sites for functionalization, enabling the development of derivatives with tailored properties. Researchers have employed various synthetic strategies, including Friedel-Crafts alkylation and nucleophilic substitution reactions, to construct this molecule efficiently. The use of advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry has been crucial in confirming the structural integrity and purity of the compound.
In recent years, fluorinated compounds have emerged as a critical class of pharmacophores in medicinal chemistry due to their ability to modulate biological activity. 4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid is no exception, with its unique structural features suggesting potential utility in the development of novel therapeutic agents. For instance, the trifluoromethyl group is known to enhance binding interactions with biological targets by increasing lipophilicity and reducing metabolic degradation. Additionally, the fluoro-substituted aromatic ring can influence electronic properties and binding affinity through steric and electronic effects.
One of the most compelling aspects of 4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid is its potential application in the synthesis of fluorinated peptides and proteins. Fluorine atoms can be incorporated into biomolecules to improve their stability and bioavailability. Furthermore, the carboxylic acid functionality allows for further derivatization into esters or amides, which are common pharmacophores in drug design. These properties make CAS No. 1485630-56-5 an attractive scaffold for exploring new therapeutic modalities.
Recent advancements in computational chemistry have also contributed to the study of 4,4,4-trifluoro-3-(4-fluoro-3-methylphenyl)butanoic acid. Molecular docking simulations have been used to predict its interactions with various biological targets, providing insights into its potential pharmacological activity. These studies suggest that this compound may exhibit inhibitory effects on enzymes involved in inflammatory pathways or signal transduction cascades. Such findings are particularly relevant given the increasing interest in developing small-molecule inhibitors for treating chronic diseases.
The role of CAS No. 1485630-56-5 in material science is another area of growing interest. Fluorinated compounds are known for their excellent thermal stability and chemical resistance, making them suitable for applications in high-performance materials. For example, this compound could be used as an intermediate in the synthesis of fluoropolymers or as a additive to enhance the properties of existing materials. The unique combination of fluorine atoms and functional groups in its structure makes it a versatile building block for innovative material design.
From a regulatory perspective, ensuring the quality and consistency of CAS No. 1485630-56-5 is paramount for its use in pharmaceutical applications. Manufacturers must adhere to stringent guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines cover aspects such as impurity profiling, stability testing, and analytical validation to ensure that the compound meets safety and efficacy standards before it can be used in drug formulations.
The future prospects for CAS No. 1485630-56-5 are promising, with ongoing research aimed at expanding its applications across multiple domains. As our understanding of fluorinated chemistry continues to evolve, new synthetic methodologies and functionalization strategies will likely emerge. This will further enhance the potential uses of this compound in drug discovery、material science,and other fields requiring specialized molecular tools.
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